molecular formula C21H19FN2O2 B2410437 cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone CAS No. 477709-65-2

cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone

Cat. No. B2410437
CAS RN: 477709-65-2
M. Wt: 350.393
InChI Key: QHYYLLJHWUNUQT-UHFFFAOYSA-N
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Description

“cyclopropyl(3-{1-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include attributes like melting point, boiling point, solubility, density, and reactivity . Unfortunately, these specific details for “cyclopropyl(3-{1-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone” are not available in the current literature.

Scientific Research Applications

Synthesis and Chemical Properties

  • Convenient Synthesis Techniques: Cyclopropyl derivatives, such as ciproxifan, a histamine H3 receptor antagonist, demonstrate the convenience of synthesis through reactions like the SNAr for acylated fluoroaromatics, highlighting efficient production methods for similar compounds (Stark, 2000).
  • Diverse Chemical Synthesis: A variety of chemical synthesis methods have been explored for similar compounds, utilizing different reactions and compounds to expand the chemical versatility and applications of these derivatives (Jadhav, Nikumbh, & Karale, 2015).

Biological and Pharmacological Applications

  • Central Nervous System Effects: Certain cyclopropyl derivatives exhibit central nervous system depressant activity, potential anticonvulsant properties, and low toxicity, indicating their potential in treating neurological disorders (Butler, Wise, & Dewald, 1984).
  • Antibacterial and Antifungal Activities: These compounds have shown effectiveness against various bacterial strains and fungi, indicating their potential in developing new antimicrobial agents (Gadakh, Pandit, Rindhe, & Karale, 2010).
  • Antifungal Activity: Some derivatives, particularly those with specific substituents like fluorophenyl, have demonstrated promising antifungal activity, suggesting their use in antifungal treatments (Lv et al., 2013).

Potential Anticancer Applications

  • Inhibitory Activity on Cancer Cell Lines: Certain pyrazole derivatives have shown inhibitory activity against cancer cell lines, suggesting their potential as anticancer agents (Alam et al., 2016).
  • Molecular Docking Studies for Anticancer Agents: These compounds have been involved in molecular docking studies to explore their potential as anticancer agents, providing insights into their mechanisms of action (Katariya, Vennapu, & Shah, 2021).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. As of now, there’s no available information on the biological activity or mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data on this compound, it’s difficult to provide accurate information on its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the current lack of information, it’s hard to speculate on future research directions .

properties

IUPAC Name

cyclopropyl-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2/c1-14(20-11-12-24(23-20)21(25)16-7-8-16)26-17-9-10-18(19(22)13-17)15-5-3-2-4-6-15/h2-6,9-14,16H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYYLLJHWUNUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)C(=O)C2CC2)OC3=CC(=C(C=C3)C4=CC=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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